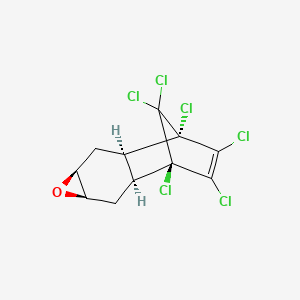
1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene is a complex organic compound characterized by its unique tetracyclic structure and multiple chlorine atoms. This compound is notable for its stability and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene typically involves multiple steps, including the formation of the tetracyclic core and subsequent chlorination. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove chlorine atoms or reduce double bonds.
Substitution: Chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a variety of functional groups such as hydroxyl or amino groups.
Applications De Recherche Scientifique
1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and tetracyclic structure allow it to bind to various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R,4R,6S,7S,8S,9R)-7-[tert-butyl(dimethyl)silyl]oxy-2-methyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-en-3-one
- 3,6-Methanonaphth[2,3-b]oxirene-2,7-diol,1a,2,2a,3,6,6a,7,7a-octahydro-,(1aR,2S,2aR,3R,6S,6aR,7R,7aS)-rel-(9CI)
Uniqueness
What sets 1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene apart from similar compounds is its high degree of chlorination and unique tetracyclic structure
Propriétés
Numéro CAS |
61740-46-3 |
|---|---|
Formule moléculaire |
C11H8Cl6O |
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
(1S,2R,4S,6R,8S,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene |
InChI |
InChI=1S/C11H8Cl6O/c12-7-8(13)10(15)4-2-6-5(18-6)1-3(4)9(7,14)11(10,16)17/h3-6H,1-2H2/t3-,4+,5+,6-,9+,10- |
Clé InChI |
QVZLFPOSNZQZIZ-MNDOKOEESA-N |
SMILES |
C1C2C(CC3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES isomérique |
C1[C@@H]2[C@H](C[C@@H]3[C@H]1O3)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C1C2C(CC3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















